Azetidine-3-carboxamide hydrochloride
CAS No.: 124668-45-7
Cat. No.: VC21303091
Molecular Formula: C4H9ClN2O
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 124668-45-7 |
|---|---|
| Molecular Formula | C4H9ClN2O |
| Molecular Weight | 136.58 g/mol |
| IUPAC Name | azetidine-3-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C4H8N2O.ClH/c5-4(7)3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H |
| Standard InChI Key | BVHAZJRRJVJSES-UHFFFAOYSA-N |
| SMILES | C1C(CN1)C(=O)N.Cl |
| Canonical SMILES | C1C(CN1)C(=O)N.Cl |
Introduction
Chemical Identity and Structure
Molecular Composition and Properties
Azetidine-3-carboxamide hydrochloride is characterized by its molecular formula C₄H₉ClN₂O . The structure features the four-membered azetidine ring with nitrogen at position 1, a carboxamide (-CONH₂) substituent at position 3, and exists as a hydrochloride salt. This salt formation involves protonation of the azetidine nitrogen, resulting in a positively charged quaternary nitrogen counterbalanced by a chloride anion.
Identification Parameters
The compound is registered under various identification systems to facilitate standardized referencing in scientific literature and databases. Table 1 summarizes the key identification parameters for Azetidine-3-carboxamide hydrochloride.
Table 1: Identification Parameters of Azetidine-3-carboxamide hydrochloride
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 124668-45-7 | |
| European Community (EC) Number | 812-778-6 | |
| DSSTox Substance ID | DTXSID00630068 | |
| Wikidata | Q82536974 | |
| Parent Compound | CID 17931405 (Azetidine-3-carboxamide) |
Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases. These alternative names facilitate identification across different nomenclature systems and databases.
Table 2: Synonyms of Azetidine-3-carboxamide hydrochloride
Physical and Chemical Properties
Solubility and Stability
The hydrochloride salt formation significantly affects the solubility profile of the compound. Generally, hydrochloride salts of amine-containing compounds exhibit enhanced water solubility compared to their free base counterparts, making them more suitable for aqueous formulations. This improved solubility is particularly advantageous for biological testing and pharmaceutical applications where aqueous media are commonly employed.
Additionally, the salt form typically provides improved stability against oxidation and hydrolysis compared to the free base, potentially extending shelf-life and facilitating storage under standard laboratory conditions.
Structural and Conformational Analysis
Conformational Properties
Biological Activity
Antiviral Properties
Research on azetidine derivatives structurally related to Azetidine-3-carboxamide hydrochloride has revealed potential antiviral activity, particularly against Human Cytomegalovirus (HCMV). Azetidine-derived dipeptides have been evaluated for their ability to inhibit HCMV replication in vitro .
Structure-Activity Relationships
Structure-activity relationship studies on related azetidine derivatives have provided insights into the molecular features necessary for antiviral activity. Preliminary investigations have suggested the importance of a hydrophobic environment near the carboxylate position of the azetidine ring for biological activity .
Hazard Classes and Categories
The compound is categorized under specific hazard classes that provide a framework for understanding its potential health risks:
Table 4: Hazard Classes and Categories for Azetidine-3-carboxamide hydrochloride
| Hazard Class | Category | Percentage | Source |
|---|---|---|---|
| Skin Irritation | 2 | 100% | |
| Eye Irritation | 2 | 100% | |
| Specific Target Organ Toxicity - Single Exposure | 3 | 100% |
Precautionary Measures
Safe handling of Azetidine-3-carboxamide hydrochloride requires adherence to specific precautionary measures. These include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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Additional precautionary statements including P302+P352, P304+P340, P305+P351+P338, and others related to proper handling, storage, and disposal
These precautionary measures are designed to minimize exposure risks and ensure safe handling of the compound in laboratory and industrial settings.
Applications in Research and Development
Medicinal Chemistry
The unique structural and conformational properties of Azetidine-3-carboxamide hydrochloride make it a valuable scaffold for medicinal chemistry applications. Its potential to induce specific conformations in larger molecules could be exploited in drug design strategies aimed at enhancing target selectivity and binding affinity.
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